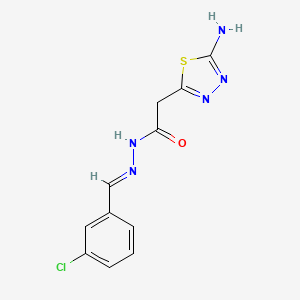![molecular formula C21H15Cl2N3OS B3868451 3-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B3868451.png)
3-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone
Descripción general
Descripción
3-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone, also known as DBBH, is a compound that has been widely studied for its potential use in scientific research. This compound is a benzaldehyde hydrazone derivative and has been shown to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone is not fully understood. However, it has been proposed that 3-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone may act as a zinc ion chelator, which could explain its fluorescent properties and potential therapeutic applications.
Biochemical and Physiological Effects:
3-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. 3-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone has also been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. In addition, 3-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone has been shown to have antimicrobial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone in lab experiments is its fluorescent properties, which make it a useful probe for the detection of zinc ions. In addition, 3-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone has been shown to have potential therapeutic applications for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. However, one limitation of using 3-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone in lab experiments is its potential toxicity, which must be carefully monitored.
Direcciones Futuras
There are many potential future directions for 3-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone research. One direction is to further investigate its potential therapeutic applications for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its antimicrobial and antifungal properties in more detail. In addition, further research is needed to fully understand the mechanism of action of 3-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone and its potential toxicity.
Aplicaciones Científicas De Investigación
3-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone has been shown to have potential use in scientific research as a fluorescent probe for the detection of zinc ions. In addition, it has been studied for its potential use as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 3-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone has also been shown to have antimicrobial and antifungal properties.
Propiedades
IUPAC Name |
N-[(E)-[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3OS/c22-16-9-8-15(18(23)11-16)13-27-17-5-3-4-14(10-17)12-24-26-21-25-19-6-1-2-7-20(19)28-21/h1-12H,13H2,(H,25,26)/b24-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVOUBMYUBSZKI-WYMPLXKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-1,3-benzothiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorobenzyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3868369.png)



![N~2~-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide](/img/structure/B3868396.png)

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]propyl benzoate](/img/structure/B3868421.png)
![4-bromobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B3868423.png)


![N-(4-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3868435.png)
![2-chlorobenzaldehyde O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3868441.png)
![3-[(diethylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3868445.png)
